molecular formula C22H14ClN5O3 B3403171 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide CAS No. 1105231-47-7

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide

Cat. No.: B3403171
CAS No.: 1105231-47-7
M. Wt: 431.8
InChI Key: OCJQLGMOSZTQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C22H14ClN5O3 and its molecular weight is 431.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide represents a significant class of oxadiazole derivatives that have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClN5O3C_{20}H_{16}ClN_5O_3 with a molecular weight of approximately 419.82 g/mol. The structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus cereus4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies utilizing the NCI-60 cell line panel revealed that similar oxadiazole derivatives inhibited tumor cell proliferation effectively. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair.

Case Study:
In a study by Du et al., oxadiazole derivatives were identified as potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values ranged from 0.47 to 1.4 µM, indicating strong anticancer potential.

Neuroprotective Effects

Recent investigations have highlighted neuroprotective properties associated with oxadiazole compounds. These derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases.

Enzyme IC50 Values (µM)
Acetylcholinesterase12.8 - 99.2
Butyrylcholinesterase53.1

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes: The oxadiazole ring enhances binding affinity to target enzymes like AChE and TS.
  • Cell Membrane Penetration: Increased lipophilicity allows for better penetration through cellular membranes, facilitating interaction with intracellular targets.

Q & A

Q. Basic: What are the common starting materials and reaction conditions for synthesizing this compound?

Answer:
The synthesis typically involves coupling a 1,2,4-oxadiazole precursor (e.g., 3-(4-chlorophenyl)-1,2,4-oxadiazole) with a 2-oxopyridine derivative. Key steps include:

  • Starting materials : 3-(4-Chlorophenyl)-1,2,4-oxadiazole, 2-oxo-1,2-dihydropyridine intermediates, and 3-cyanophenylacetamide .
  • Reaction conditions : Reactions are optimized at 80–120°C in polar aprotic solvents (e.g., DMF, acetonitrile) with catalysts like triethylamine or Pd-based systems for cross-coupling steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .

Q. Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:
Optimization strategies include:

  • Solvent screening : Testing DMSO for improved solubility of aromatic intermediates .
  • Catalyst tuning : Using Pd(PPh₃)₄ for Suzuki-Miyaura couplings to minimize side reactions .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to control exothermic intermediates .
  • Real-time monitoring : HPLC or TLC to track reaction progress and terminate at maximum conversion .

Q. Basic: What characterization techniques are essential for confirming the compound’s structure?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons, oxadiazole (C=N), and acetamide (NH) groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak) .
  • Elemental analysis : Validates C, H, N, and Cl content .

Q. Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

Answer:

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., pyridine vs. oxadiazole protons) .
  • X-ray crystallography : Resolves ambiguous stereochemistry or tautomeric forms .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. Basic: What biological targets or mechanisms are associated with this compound?

Answer:
The compound’s oxadiazole and pyridinone moieties suggest interactions with:

  • Enzymes : Potential inhibition of cyclooxygenase-2 (COX-2) or kinases via π-π stacking/hydrogen bonding .
  • Receptors : Chlorophenyl groups may enhance binding to G-protein-coupled receptors (GPCRs) .

Q. Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?

Answer:

  • Substituent modification : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
  • Scaffold hybridization : Fuse the oxadiazole with thiazole rings to improve metabolic stability .
  • In silico screening : Molecular docking (AutoDock Vina) to prioritize derivatives with optimal binding to COX-2 .

Q. Basic: What chemical modifications are feasible for this compound?

Answer:

  • Oxidation : Convert pyridinone to pyridine-N-oxide to modulate solubility .
  • Nucleophilic substitution : Replace the 3-cyanophenyl group with amines or thiols .
  • Reduction : Hydrogenate the oxadiazole ring to form a diamide derivative .

Q. Advanced: How can researchers design derivatives with enhanced blood-brain barrier (BBB) penetration?

Answer:

  • Lipophilicity tuning : Introduce -OCH₃ or -CF₃ groups to increase logP (target: 2–5) .
  • P-gp efflux avoidance : Replace polar cyanophenyl with less polar substituents (e.g., -CH₃) .
  • In vitro BBB models : Use MDCK-MDR1 cells to assess permeability .

Q. Basic: What computational tools are used to predict this compound’s properties?

Answer:

  • ADMET prediction : SwissADME for solubility, bioavailability, and toxicity .
  • HOMO-LUMO analysis : Gaussian 09 to evaluate redox stability and reactivity .
  • Molecular docking : AutoDock for target binding affinity .

Q. Advanced: How can DFT calculations explain conflicting experimental bioactivity data?

Answer:

  • Charge distribution analysis : Identify electrophilic/nucleophilic regions influencing target interactions .
  • Transition state modeling : Clarify reaction pathways for unexpected metabolites .
  • Solvent effect simulations : COSMO-RS to reconcile solubility discrepancies in different buffers .

Q. Basic: How is the compound’s purity assessed, and what impurities are common?

Answer:

  • HPLC : Retention time matching and peak integration (≥95% purity) .
  • Common impurities : Unreacted oxadiazole precursors or acetamide dimerization byproducts .

Q. Advanced: What strategies mitigate toxicity concerns during preclinical studies?

Answer:

  • Ames test : Assess mutagenicity of nitroso derivatives .
  • hERG inhibition assay : Patch-clamp studies to evaluate cardiac risk .
  • Metabolite profiling : LC-MS/MS to identify hepatotoxic intermediates .

Q. Basic: What distinguishes this compound from structurally similar analogs?

Answer:
Unique features include:

  • Hybrid scaffold : Combines oxadiazole (electron-deficient) and pyridinone (hydrogen-bond donor) .
  • Substituent synergy : 4-Chlorophenyl enhances lipophilicity, while 3-cyanophenyl improves π-stacking .

Q. Advanced: How can researchers validate the compound’s uniqueness in a crowded chemical space?

Answer:

  • Patent mining : Use SciFinder to check novelty of the core structure .
  • Bioactivity benchmarking : Compare IC₅₀ values against analogs in public databases (ChEMBL) .
  • Crystallographic data : Deposit structures in CSD/PDB to establish priority .

Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN5O3/c23-16-8-6-15(7-9-16)20-26-21(31-27-20)18-5-2-10-28(22(18)30)13-19(29)25-17-4-1-3-14(11-17)12-24/h1-11H,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJQLGMOSZTQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.